molecular formula C46H73N7O19 B13423900 2',3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin

2',3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin

Cat. No.: B13423900
M. Wt: 1028.1 g/mol
InChI Key: FJSLTPFJBANSOD-OBDWHPOSSA-N
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Description

2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin is a complex chemical compound used primarily in the field of peptide synthesis. This compound features multiple protective groups, including tert-butyloxycarbonyl (Boc) and p-nitrobenzyloxycarbonyl (pNZ), which are essential for its stability and functionality in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin involves multiple steps, each requiring specific conditions and reagents. The process typically begins with the protection of amino groups using Boc and pNZ groups. The pNZ group is particularly useful as a temporary protecting group for α-amino functionalities in solid-phase peptide synthesis . The Boc group is removed using trifluoroacetic acid (TFA), while the pNZ group is removed under neutral conditions with catalytic amounts of acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptides, which can be further utilized in various biochemical applications.

Scientific Research Applications

2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin involves the selective protection and deprotection of amino groups. The Boc and pNZ groups provide stability during synthesis and can be removed under specific conditions to yield the desired peptide products. The molecular targets and pathways involved include the interaction with peptide synthesizers and the formation of stable peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin is unique due to its combination of Boc and pNZ protective groups, which provide enhanced stability and versatility in peptide synthesis. This compound’s ability to undergo selective deprotection under mild conditions makes it particularly valuable in the synthesis of complex peptides .

Properties

Molecular Formula

C46H73N7O19

Molecular Weight

1028.1 g/mol

IUPAC Name

(4-nitrophenyl)methyl N-[[(2S)-2-[(1S,2S,3S,4S,6S)-3-[(2R,3R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxy-4-[[(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-pyran-6-yl]methyl]carbamate

InChI

InChI=1S/C46H73N7O19/c1-43(2,3)70-40(59)48-19-18-30(54)36(57)50-28-20-29(52-42(61)72-45(7,8)9)34(31(55)33(28)69-38-32(56)35(47-11)46(10,62)23-66-38)68-37-27(51-41(60)71-44(4,5)6)17-16-26(67-37)21-49-39(58)65-22-24-12-14-25(15-13-24)53(63)64/h12-16,27-35,37-38,47,54-56,62H,17-23H2,1-11H3,(H,48,59)(H,49,58)(H,50,57)(H,51,60)(H,52,61)/t27?,28-,29-,30+,31+,32+,33-,34-,35?,37+,38+,46-/m0/s1

InChI Key

FJSLTPFJBANSOD-OBDWHPOSSA-N

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H](C1NC)O)O[C@H]2[C@H](C[C@@H]([C@@H]([C@@H]2O)O[C@@H]3C(CC=C(O3)CNC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)[C@@H](CCNC(=O)OC(C)(C)C)O)O

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)C(CCNC(=O)OC(C)(C)C)O)O

Origin of Product

United States

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